molecular formula C15H14ClN3O3S B11113203 N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 879646-19-2

N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11113203
CAS No.: 879646-19-2
M. Wt: 351.8 g/mol
InChI Key: QAAGXIRWUHZWNQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide: is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 4-chlorophenyl group and the sulfonamide moiety in this compound enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Various oxidized benzimidazole derivatives.

    Reduction Products: Amines derived from the reduction of the sulfonamide group.

    Substitution Products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.

Biology:

    Antimicrobial Agents: Due to its structural features, the compound exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens.

    Antiviral Agents: It has shown promise in inhibiting the replication of certain viruses, making it a potential candidate for antiviral drug development.

Medicine:

    Anticancer Agents: The compound’s ability to interfere with cellular processes makes it a potential anticancer agent, particularly in targeting specific cancer cell lines.

    Anti-inflammatory Agents: It can be used to develop anti-inflammatory drugs due to its ability to modulate inflammatory pathways.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various agricultural pests and diseases.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to drug development.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, and cell signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl and sulfonamide moieties but has an oxadiazole core instead of a benzimidazole core.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar to the above compound but with a thiadiazole core.

Comparison:

    Uniqueness: N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to oxadiazole and thiadiazole derivatives.

    Biological Activity: The benzimidazole core is known for its broad-spectrum biological activities, making this compound potentially more versatile in its applications.

Properties

CAS No.

879646-19-2

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C15H14ClN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3

InChI Key

QAAGXIRWUHZWNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C1=O)C

Origin of Product

United States

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